1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by the presence of a pyrazole ring, an isopropyl group, and a thiophene moiety. This compound has garnered attention in the fields of chemistry and medicinal research due to its unique structural features and potential biological activities.
The compound is classified under organic heterocycles and is synthesized through multi-step organic reactions. It is notable for its application as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry, where it may exhibit various biological activities such as antimicrobial or anticancer properties.
The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine typically involves several key steps:
These steps highlight the complexity and precision required in synthesizing this compound.
The molecular structure of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine can be represented with the following details:
Property | Data |
---|---|
Molecular Formula | C12H17N3S |
Molecular Weight | 235.35 g/mol |
IUPAC Name | N-methyl-1-(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanamine |
InChI | InChI=1S/C12H17N3S/c1-9(2)15-11(7-13-3)6-12(14-15)10-4-5-16-8-10/h4-6,8-9,13H,7H2,1-3H3 |
InChI Key | XTCRHUPAVXJLNL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=CC(=N1)C2=CSC=C2)CNC |
This structure indicates a complex arrangement that contributes to its chemical reactivity and potential biological interactions .
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions:
These reactions underscore the versatility of the compound in organic synthesis.
The mechanism of action for 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine involves interactions with specific molecular targets:
The compound may interact with various enzymes or receptors involved in biological processes, including:
Potential pathways modulated by this compound include:
The physical and chemical properties of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Flash Point | Not specified |
Further studies are necessary to fully characterize these properties .
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer effects.
Medicine: It may have applications as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in developing materials with specific properties, such as conductivity or stability .
This diverse range of applications highlights the significance of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amines in both academic research and practical applications.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: